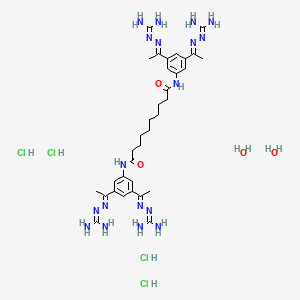
Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, hydrochloride, hydrate (1:2:4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semapimod, known as CNI-1493, is a cytokine inhibitor. Semapimod is an investigational new drug which has anti-inflammatory, anti-cytokine, immunomodulatory, antiviral and antimalarial properties. Structurally, semapimod is synthetic guanylhydrazone mitogen-activated protein kinase blocker, as a potential treatment for Crohn's disease and other inflammatory conditions.
Scientific Research Applications
Water-Solubility Studies : Research on bis-phosphines, including compounds related to Decanediamide, shows significant insights into their water solubility. The structural positioning of units on an aromatic ring influences solubility, which is crucial for potential applications in various solvents (Krogstad et al., 2009).
Anticancer Activity : Some new heterocyclic compounds based on specific frameworks, similar to the Decanediamide structure, have been studied for their anticancer activity. The synthesis of these compounds and their structural characterization are pivotal in understanding their potential in cancer treatment (Metwally et al., 2016).
Polymer Research : Research involving novel fluorinated diamine monomers, which are structurally related to Decanediamide, highlights the synthesis of polyimides. These polymers demonstrate properties like good solubility, mechanical strength, and thermal stability, making them suitable for various industrial applications (Yang et al., 2005).
Development of New Polyamide-Imides : Studies on new cardo polyamide-imides containing specific groupings, which are components of Decanediamide, have been conducted. These studies focus on the synthesis, solubility, and thermal properties of these polymers, indicating their usefulness in high-performance materials (Liaw et al., 1999).
Molecular Interactions and Crystal Stability : Investigations into α-dihydrazones, similar in structure to Decanediamide, provide insights into their molecular interactions and crystal stability. These studies are crucial for understanding the material properties and potential applications in crystal engineering (Bustos et al., 2015).
Novelty in Organosoluble Polyimides : Studies have been conducted on new aromatic diamines with cyclohexane cardo groups, akin to Decanediamide, focusing on the synthesis and properties of organosoluble polyimides. These findings are significant for developing new materials with enhanced solubility and thermal properties (Yang et al., 2004).
Phytochemical Investigation : Research involving the isolation of benzylamides from natural sources indicates the potential of Decanediamide-related compounds in phytochemistry and their biological activities, such as antibacterial and antiplatelet aggregation properties (Khalil, 2006).
properties
CAS RN |
872830-76-7 |
|---|---|
Product Name |
Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, hydrochloride, hydrate (1:2:4) |
Molecular Formula |
C34H62Cl2N18O6 |
Molecular Weight |
889.89 |
IUPAC Name |
Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, hydrochloride, hydrate (1:2:4) |
InChI |
InChI=1S/C34H52N18O2.2ClH.4H2O/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);2*1H;4*1H2/b45-19+,46-20+,47-21+,48-22+;;;;;; |
InChI Key |
KAMCPCQWHXZEMM-OBDKKVINSA-N |
SMILES |
O=C(NC1=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C1)CCCCCCCCC(NC2=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C2)=O.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Semapimod hydrochloride dihydrate; CNI1493; CNI-1493; CNI1493; AXD-455; AXD 455; AXD455; AIDS121302; AIDS-121302 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



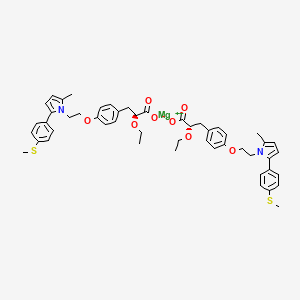
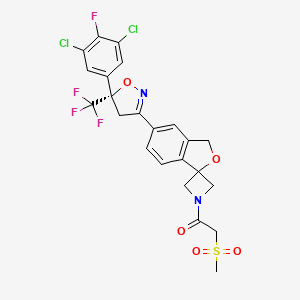
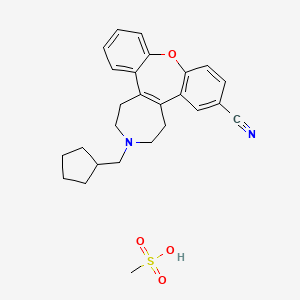
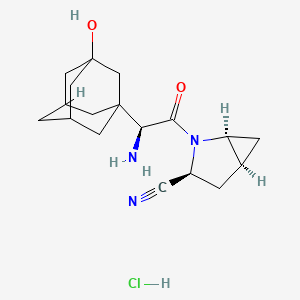

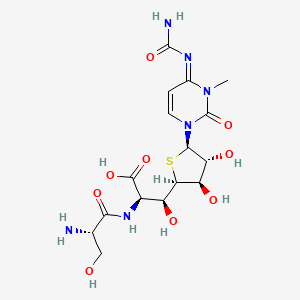
![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
